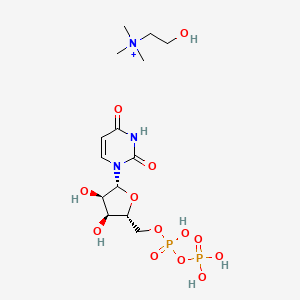
Maléate de flupirtine, Impureté E
Vue d'ensemble
Description
6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is a degradation product or impurity associated with the analgesic drug Flupirtine Maleate. Flupirtine Maleate is a non-opioid analgesic used for the management of pain following surgery, trauma, dental extraction, and other conditions. Impurities like 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine are important to identify and quantify to ensure the safety and efficacy of the pharmaceutical product .
Applications De Recherche Scientifique
6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine has several scientific research applications, including:
Analytical Chemistry: Used as a reference standard for the development and validation of analytical methods to quantify impurities in pharmaceutical formulations.
Pharmacology: Studied to understand the pharmacokinetics and pharmacodynamics of Flupirtine Maleate and its impurities.
Toxicology: Investigated for its potential toxic effects and safety profile.
Quality Control: Employed in quality control laboratories to ensure the purity and safety of Flupirtine Maleate formulations
Mécanisme D'action
Target of Action
Flupirtine Maleate Impurity E primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
It upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity . It is primarily mediated through alpha-2 adrenergic mechanisms .
Pharmacokinetics
Flupirtine Maleate Impurity E is a hydrophilic compound. It is completely absorbed from the gastrointestinal tract with a bioavailability of 90% by oral route and 70% by rectal route . The biotransformation of Flupirtine Maleate Impurity E takes place in the liver. It is converted to two primary metabolites, p-fluoro-hippuric acid and an acetylated metabolite that has 20% to 30% of the analgesic activity of the parent compound .
Result of Action
The molecular and cellular effects of Flupirtine Maleate Impurity E’s action include the upregulation of Bcl-2, increase in glutathione levels, activation of an inwardly rectifying potassium channel, and delay in the loss of intermitochondrial membrane calcium retention capacity .
Analyse Biochimique
Biochemical Properties
2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is associated with the activation of potassium K V 7 (KCNQ) channels and additional GABA A ergic mechanisms . It interacts with these channels and mechanisms, leading to a series of therapeutic possibilities .
Cellular Effects
The compound exerts its effects on various types of cells, including neuronal and non-neuronal cells . It influences cell function by suppressing over-excitability of these cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The main mode of action of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is the activation of potassium K V 7 (KCNQ) channels . It also exhibits additional GABA A ergic mechanisms . These actions result in the suppression of over-excitability of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine change over time . The compound shows stability, but degradation products have been observed in long-term studies .
Dosage Effects in Animal Models
The effects of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine vary with different dosages in animal models . It has been shown to be effective in treating a range of acute and persistent pain conditions .
Metabolic Pathways
2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine involves the degradation of Flupirtine Maleate under specific conditions. The degradation can be induced by subjecting Flupirtine Maleate to stress conditions such as heat, light, and acidic or basic environments. The degradation products are then isolated and characterized using techniques like preparative high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: In an industrial setting, the production of 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is typically a byproduct of the manufacturing process of Flupirtine Maleate. The impurity is monitored and controlled through stringent quality control measures to ensure that it remains within acceptable limits. The isolation and purification of the impurity for analytical purposes involve the use of preparative HPLC and other chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine can undergo various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the impurity into reduced forms.
Substitution: The impurity can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives .
Comparaison Avec Des Composés Similaires
Flupirtine Maleate: The parent compound, used as an analgesic.
Retigabine: A bioisostere of Flupirtine Maleate, used for the treatment of epilepsy.
Other Impurities: Flupirtine Maleate has several related impurities, each with distinct chemical structures and properties
Uniqueness: 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is unique in its specific chemical structure and the conditions under which it is formed. Its identification and characterization are crucial for ensuring the safety and efficacy of Flupirtine Maleate formulations .
Propriétés
IUPAC Name |
2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-12-10(17(18)19)5-6-11(14)16-12/h1-6H,7H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXUYPTGXNDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=CC(=N2)N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)
